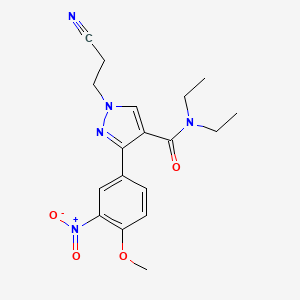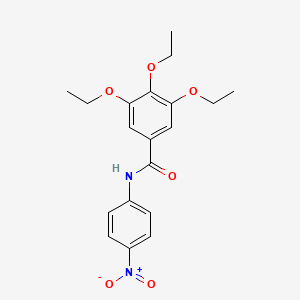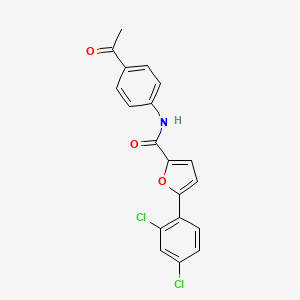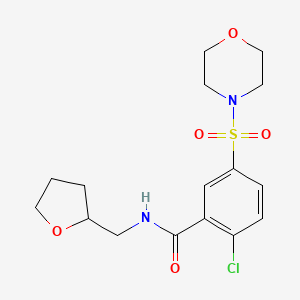![molecular formula C21H18ClN3O2S2 B5203157 N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5203157.png)
N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea, also known as SU6656, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by researchers at Sugen Inc. and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea involves its binding to the ATP-binding site of PTKs. This binding prevents the transfer of phosphate groups from ATP to tyrosine residues in target proteins, thereby inhibiting their activity. N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea has been shown to be a competitive inhibitor of PTKs, meaning that it competes with ATP for binding to the kinase.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea can have both biochemical and physiological effects, depending on the target kinase and cell type. In cancer cells, N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea has been shown to inhibit cell proliferation and induce apoptosis. In immune cells, N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea has been shown to inhibit cytokine production and T cell activation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea in lab experiments is its specificity for PTKs. This allows researchers to investigate the role of specific kinases in biological processes without affecting other signaling pathways. However, one limitation of using N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea is its potential off-target effects, as it has been shown to inhibit other proteins besides PTKs.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea. One area of interest is its potential therapeutic applications, particularly in cancer and inflammatory diseases. Another area of interest is its use as a tool to investigate the role of specific PTKs in various biological processes. Additionally, further research is needed to explore the potential off-target effects of N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea and to develop more specific inhibitors of PTKs.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea involves several steps, including the reaction of 3-chloroaniline with 4-bromo-2-nitrobenzenesulfonyl chloride to form an intermediate compound. This intermediate is then reacted with 2,3-dihydroindole-2-carboxylic acid to form N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea. The final product is obtained through purification and crystallization processes.
Scientific Research Applications
N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea has been widely used in scientific research as a tool to investigate the role of protein tyrosine kinases (PTKs) in various biological processes. It has been shown to inhibit several PTKs, including Src, Fyn, Lyn, Yes, and Lck. As a result, N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea has been used to study the role of these kinases in cancer, inflammation, and other diseases.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S2/c22-16-5-3-6-18(14-16)24-21(28)23-17-8-10-19(11-9-17)29(26,27)25-13-12-15-4-1-2-7-20(15)25/h1-11,14H,12-13H2,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNMCCRPGMCLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5203074.png)
![allyl 3-(1,3-benzodioxol-5-yl)-2-[(4-butoxybenzoyl)amino]acrylate](/img/structure/B5203081.png)
![2-amino-7-methyl-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5203091.png)
![4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5203094.png)



![4-[(4-cyclohexyl-1H-1,2,3-triazol-1-yl)methyl]-1-(1H-imidazol-5-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B5203130.png)

![N-[3-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B5203147.png)
![5-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5203151.png)
![3-[1-(4-bromophenyl)benzo[f]quinolin-3-yl]-1-methylpyridinium iodide](/img/structure/B5203162.png)

